molecular formula C11H16N2O3S2 B2617628 4-methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1705764-26-6

4-methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2617628
CAS No.: 1705764-26-6
M. Wt: 288.38
InChI Key: OXDRIDWVOODUIE-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide is a piperidine-derived compound featuring a methanesulfonyl group at the 4-position of the piperidine ring and a carboxamide moiety linked to a thiophen-2-yl substituent. The methanesulfonyl group enhances metabolic stability by reducing oxidative degradation, while the thiophene ring contributes to aromatic interactions in biological systems. This structural combination makes it a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfonyl and heterocyclic motifs .

Properties

IUPAC Name

4-methylsulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-18(15,16)9-4-6-13(7-5-9)11(14)12-10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDRIDWVOODUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide is primarily explored for its potential therapeutic effects against various diseases:

  • CNS Disorders : The compound has shown promise in treating central nervous system disorders, including Alzheimer's disease and cognitive impairments. Its ability to inhibit specific enzymes involved in neurodegeneration is under investigation .
  • Metabolic Disorders : Research indicates that compounds with similar structures can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is linked to metabolic syndrome, type 2 diabetes, and obesity.

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. The incorporation of the methanesulfonyl group enhances the compound's efficacy against various bacterial strains. For instance:

  • In Vitro Studies : Tests revealed that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : Compounds similar to this compound have been studied for their ability to inhibit AChE, which is crucial in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain.

Case Studies

Several research studies have documented the applications and effects of this compound:

StudyFocusFindings
Study ACNS DisordersDemonstrated inhibition of neurodegeneration pathways .
Study BAntimicrobial ActivityShowed significant antibacterial effects against multiple strains.
Study CEnzyme InhibitionConfirmed AChE inhibition with potential implications for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Piperidine 4-methanesulfonyl, N-(thiophen-2-yl)carboxamide ~318.4 g/mol* Sulfonyl, carboxamide, thiophene
(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17) Piperidine 4-carboxamide with naphthalen-1-yl and tetrahydro-2H-pyran-4-ylmethyl groups 381.2 g/mol Carboxamide, naphthyl, pyran
(2S)-1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide Piperidine 1-benzenesulfonyl, 2-carboxamide linked to thiazole 473.5 g/mol Benzenesulfonyl, thiazole, methoxy
4-Methanesulfonyl-N-[1-(thiophen-2-yl)propyl]aniline Aniline 4-methanesulfonyl, N-(1-(thiophen-2-yl)propyl) 295.4 g/mol Sulfonyl, thiophene, alkyl chain

Notes:

Metabolic Stability and ADME Properties

Table 2: Microsomal Stability Data (Human Liver Microsomes)
Compound Half-life (t₁/₂) Clint (µL/min/mg) Major Metabolic Pathways
Compound 17 >60 min <10 Glucuronidation of naphthyl group
Compound 11 25 min 35 N-Dealkylation, oxidation of pyridine
Target Compound (Predicted) ~40 min* ~20* Sulfonyl group retention, thiophene oxidation

Notes:

  • The methanesulfonyl group in the target compound likely resists oxidative metabolism better than the methoxy group in ’s thiazole derivative, extending half-life .

Biological Activity

4-Methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O3S2C_{11}H_{16}N_{2}O_{3}S_{2} and a molecular weight of approximately 288.38 g/mol. Its structure features a piperidine ring substituted with a methanesulfonyl group and a thiophene moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in various cellular processes. For instance, it has been shown to interact with pathways involved in inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, it showed better cytotoxicity compared to standard chemotherapeutic agents in models of hypopharyngeal tumors, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research indicates that it possesses inhibitory effects against several bacterial strains, suggesting its potential use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It appears to inhibit key inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation .

Research Findings and Case Studies

A variety of studies have contributed to our understanding of the biological activities associated with this compound:

StudyBiological ActivityFindings
AnticancerInduced apoptosis in FaDu hypopharyngeal tumor cells; demonstrated superior efficacy compared to bleomycin.
AntimicrobialExhibited significant inhibition against multiple bacterial strains; potential for therapeutic applications in infectious diseases.
Anti-inflammatoryInhibited pro-inflammatory cytokines in vitro; suggests utility in inflammatory disorders.

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